1-Acetyl-4-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)diazenyl]benzene
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Overview
Description
1-Acetyl-4-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)diazenyl]benzene is a complex organic compound that belongs to the class of azo compounds and coumarin derivatives. This compound is characterized by the presence of an azo group (-N=N-) linking a benzene ring to a coumarin moiety. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-4-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)diazenyl]benzene typically involves the following steps:
Pechmann Condensation: The initial step involves the synthesis of 7-hydroxy-4-methylcoumarin through the Pechmann condensation reaction between resorcinol and ethyl acetoacetate in the presence of a Lewis acid catalyst.
Diazotization: The next step involves the diazotization of 4-aminoacetophenone to form the diazonium salt.
Coupling Reaction: The final step is the coupling reaction between the diazonium salt and 7-hydroxy-4-methylcoumarin to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-4-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)diazenyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: The azo group can be reduced to form the corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the coumarin moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Acetyl-4-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)diazenyl]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an anticoagulant and anti-inflammatory agent.
Industry: Used in the production of dyes, pigments, and fluorescent probes
Mechanism of Action
The mechanism of action of 1-Acetyl-4-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)diazenyl]benzene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of the target compound.
4-Aminoacetophenone: Another precursor used in the diazotization step.
Coumarin Derivatives: Compounds with similar structures and biological activities.
Uniqueness
1-Acetyl-4-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)diazenyl]benzene is unique due to the presence of both an azo group and a coumarin moiety, which confer distinct chemical and biological properties. This combination allows for diverse applications in various fields of research and industry .
Properties
Molecular Formula |
C18H14N2O4 |
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Molecular Weight |
322.3 g/mol |
IUPAC Name |
8-[(4-acetylphenyl)diazenyl]-7-hydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C18H14N2O4/c1-10-9-16(23)24-18-14(10)7-8-15(22)17(18)20-19-13-5-3-12(4-6-13)11(2)21/h3-9,22H,1-2H3 |
InChI Key |
OSJXWMRTIVBFIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2N=NC3=CC=C(C=C3)C(=O)C)O |
Origin of Product |
United States |
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